(S)-Quinuclidin-3-ol

Biocatalysis Stereospecific Reduction Green Chemistry

Sourcing the wrong enantiomer of 3-quinuclidinol leads to inactive APIs and costly synthesis failure. (S)-Quinuclidin-3-ol (CAS 34583-34-1) is the stereospecific precursor for solifenacin (M3 antagonist, Ki=10 nM) and serotonin receptor antagonist programs. · Essential chiral intermediate: (S)-configuration required for potent M3 receptor binding. · Differentiated from (R)-enantiomer: directed toward distinct therapeutic targets. · Available with optical purity >99% ee; ideal for API synthesis and reference standard use.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 34583-34-1
Cat. No. B041529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Quinuclidin-3-ol
CAS34583-34-1
Synonyms1-Azabicyclo[2.2.2]octan-3-ol, (S)-;  (+)-Quinuclidin-3-ol;  (3S)-(+)-Quinuclidin-3-ol;  (3S)-Quinuclidin-3-ol;  (S)-(+)-1-Azabicyclo[2.2.2]octan-3-ol;  (S)-(+)-3-Quinuclidinol;  (S)-(+)-Azabicyclo[2.2.2]octane-3-ol;  (S)-1-Azabicyclo[2.2.2]octan-3-ol;  (S)-
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)O
InChIInChI=1S/C7H13NO/c9-7-5-8-3-1-6(7)2-4-8/h6-7,9H,1-5H2/t7-/m1/s1
InChIKeyIVLICPVPXWEGCA-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Quinuclidin-3-ol Procurement Guide


(S)-Quinuclidin-3-ol (CAS 34583-34-1), also known as (S)-(+)-3-quinuclidinol, is a chiral bicyclic amine alcohol . It serves as a critical chiral building block and intermediate in the synthesis of several pharmacologically active compounds . As an enantiomer of 3-quinuclidinol, its specific stereochemistry at the 3-position is essential for the biological activity of its downstream products . While its antipode, (R)-quinuclidin-3-ol, is also a valuable intermediate, (S)-quinuclidin-3-ol is uniquely suited for specific therapeutic targets, notably as a precursor to the antimuscarinic agent solifenacin and as a building block for serotonin receptor antagonists [1].

(S)-Quinuclidin-3-ol Stereochemistry Importance


The quinuclidin-3-ol scaffold is chiral, and its (R)- and (S)-enantiomers are not interchangeable. They are directed towards distinct therapeutic applications and exhibit differential interactions with biological systems [1]. For instance, (R)-quinuclidin-3-ol is the key intermediate for drugs like talsaclidine and revatropate, whereas (S)-quinuclidin-3-ol is essential for solifenacin and serotonin receptor antagonists [2]. Using the racemic mixture or the incorrect enantiomer would lead to the synthesis of the wrong active pharmaceutical ingredient (API) or an inactive/impure product, as stereoselectivity is a cornerstone of the downstream drug's mechanism of action [3]. Therefore, procurement must be specific to the (S)-enantiomer to ensure the intended pharmacological outcome and avoid costly synthetic failures.

(S)-Quinuclidin-3-ol Advantages Over Alternatives


Stereospecific Microbial Synthesis Route

A key differentiator for (S)-quinuclidin-3-ol is the availability of a highly stereospecific biocatalytic route for its production. The bacterium Rhodococcus erythropolis WY1406 catalyzes the asymmetric reduction of 3-quinuclidinone to yield (S)-3-quinuclidinol with an enantiomeric excess (ee) exceeding 99% [1]. This method offers a significant advantage over traditional chemical resolution or asymmetric hydrogenation techniques, which can suffer from lower optical purity or require expensive chiral catalysts [2]. In contrast, while the (R)-enantiomer can also be produced with >99% ee using Nocardia sp. WY1202 [3], the specific microbial system for the (S)-enantiomer provides a distinct, high-efficiency production pathway [4].

Biocatalysis Stereospecific Reduction Green Chemistry

Key Precursor for Solifenacin and Serotonin Antagonists

The primary scientific and procurement differentiation for (S)-quinuclidin-3-ol lies in its specific and non-substitutable role as a precursor. It is the essential chiral synthon for solifenacin, a potent M3 muscarinic receptor antagonist [1]. Solifenacin's activity is heavily dependent on the (S)-configuration of the quinuclidin-3-ol moiety . In a stark contrast, its enantiomer, (R)-quinuclidin-3-ol, is used to synthesize completely different drugs like talsaclidine (M1 agonist) and revatropate (M3 antagonist) [2]. Furthermore, (S)-quinuclidin-3-ol is specifically identified as a promising building block for serotonin receptor antagonists, a therapeutic area not addressed by the (R)-enantiomer [3].

Medicinal Chemistry Antimuscarinic Agents Serotonin Antagonists

Analytical Reference Standard for Chiral Purity

(S)-Quinuclidin-3-ol serves a vital analytical function as an impurity standard. A validated chiral HPLC method has been developed specifically for the quantification of 3-(S)-quinuclidinol in 3-(R)-quinuclidinol, a precursor for several active pharmaceutical ingredients (APIs) including solifenacin, revatropate, and talsaclidine [1]. This method achieves an enantioseparation resolution of more than 11.4, allowing for precise determination of enantiomeric purity in (R)-precursors [2]. This demonstrates that the (S)-enantiomer is not just a precursor but also a necessary reference material for quality control in the manufacture of drugs derived from the (R)-enantiomer [3].

Analytical Chemistry Chiral HPLC Quality Control

BChE Stereoselectivity in Ester Hydrolysis

Studies on enzymatic kinetic resolution provide a clear basis for separating the enantiomers. Butyrylcholinesterase (BChE) exhibits a strong preference for hydrolyzing the (R)-enantiomers of quinuclidin-3-ol esters over their (S)-counterparts [1]. This stereoselective hydrolysis leaves the (S)-ester largely unreacted, providing a potential route to isolate or enrich the (S)-enantiomer [2]. While this method is more commonly used to produce the (R)-enantiomer, the data quantitatively confirms the differential enzyme-substrate interaction between the two enantiomers, a key factor for those designing biocatalytic separation processes [3].

Biocatalysis Enzymatic Resolution Chiral Separation

(S)-Quinuclidin-3-ol Application Scenarios


Synthesis of Solifenacin and M3 Antagonists

(S)-Quinuclidin-3-ol is the definitive chiral building block for the synthesis of solifenacin, a drug used to treat overactive bladder [1]. The (S)-configuration of the quinuclidin-3-ol moiety is required for the potent M3 receptor antagonism of solifenacin (Ki = 10 nM for M3) [2]. Research groups developing new M3 antagonists or working on solifenacin process chemistry require high-purity (S)-quinuclidin-3-ol as a starting material .

Serotonin Antagonist Development

(S)-Quinuclidin-3-ol is specifically cited as a promising chiral building block for the synthesis of serotonin receptor antagonists, representing a distinct therapeutic avenue from the (R)-enantiomer [1]. Procuring the correct enantiomer is crucial for exploring this class of compounds, as the stereochemistry is likely critical for binding to the target receptor [2].

Chiral Purity Reference Standard

High-purity (S)-quinuclidin-3-ol is an essential reference standard for analytical quality control in pharmaceutical manufacturing [1]. Validated chiral HPLC methods rely on this compound to accurately quantify the undesired (S)-enantiomer present in batches of (R)-quinuclidin-3-ol, a precursor for drugs like talsaclidine and revatropate [2]. Procurement for this purpose requires a product with a high and well-defined chemical and enantiomeric purity .

Biocatalytic Production Method Development

The demonstrated ability of Rhodococcus erythropolis to produce (S)-quinuclidin-3-ol with >99% ee makes this compound and its precursor, 3-quinuclidinone, subjects of interest in biocatalysis research [1]. Groups working on enzyme discovery, protein engineering for improved stereoselectivity, or developing greener synthetic routes would procure this compound as a reference standard or product target [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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